molecular formula C7H4F3N3O B1446224 8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one CAS No. 1020039-20-6

8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one

Cat. No.: B1446224
CAS No.: 1020039-20-6
M. Wt: 203.12 g/mol
InChI Key: QYVFXIHPROLKJG-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is a chemical compound with the molecular formula C7H4F3N3O . It is a derivative of the 1,2,4-triazolo[4,3-a]pyridine family .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized from 2,3-dichloropyridine and hydrazine hydrate . Another method involves the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine .

Scientific Research Applications

Synthesis Techniques

Research has demonstrated various methods for synthesizing derivatives of 8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one. For instance, a one-pot synthesis approach utilizing microwave irradiation was used to create novel 1,2,4-Triazolo[4,3-a]pyridine derivatives containing the trifluoromethyl moiety, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate as primary materials. This method highlights the efficiency and reduced reaction times offered by microwave-assisted synthesis (Yang et al., 2015).

Structural Elucidation

The crystal structure of certain derivatives was examined, revealing insights into their molecular arrangement and bonding. In one study, the crystal structure of a novel 1,2,4-Triazolo[4,3-a]Pyridine compound was determined using X-ray diffraction analysis. This compound, with antifungal properties, exhibited a monoclinic structure, providing foundational knowledge for understanding its chemical and biological behavior (Wang et al., 2018).

Biological Activity

Antifungal Properties

Several studies have noted the antifungal activity of compounds within this chemical class. Initial biological tests indicated that specific 1,2,4-Triazolo[4,3-a]Pyridine derivatives have activities against various fungal species, presenting potential avenues for developing new antifungal agents (Wang et al., 2018).

Herbicidal Activity

Compounds based on this compound have also been reported to exhibit significant herbicidal activity. This finding points towards their potential application in agricultural settings for controlling weed growth, although further studies would be required to determine their practicality and safety in such applications (Liu et al., 2015).

Mechanism of Action

Properties

IUPAC Name

8-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-2-1-3-13-5(4)11-12-6(13)14/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVFXIHPROLKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
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8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
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8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
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8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
Reactant of Route 5
8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
Reactant of Route 6
8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one

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